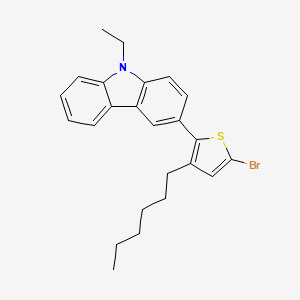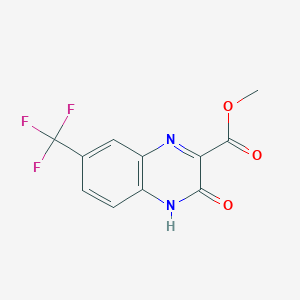
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure containing nitrogen atoms
准备方法
The synthesis of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound, such as diethyl oxalate, to form the quinoxaline ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers.
作用机制
The mechanism of action of Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Methyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives, such as:
Methyl 3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate: This compound has a similar bicyclic structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
N-carbamoyl-3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxamide:
The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
885271-85-2 |
|---|---|
分子式 |
C11H7F3N2O3 |
分子量 |
272.18 g/mol |
IUPAC 名称 |
methyl 3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3/c1-19-10(18)8-9(17)16-6-3-2-5(11(12,13)14)4-7(6)15-8/h2-4H,1H3,(H,16,17) |
InChI 键 |
RSXSUESFAJXVSG-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)C(F)(F)F)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Ethoxy-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615673.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-oxo-3-(pyrrolidin-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B12615678.png)
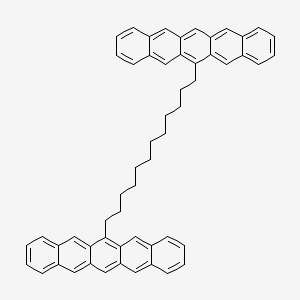
![benzenesulfonic acid;4-[(2S)-4-(2-phenylethyl)morpholin-2-yl]phenol](/img/structure/B12615682.png)
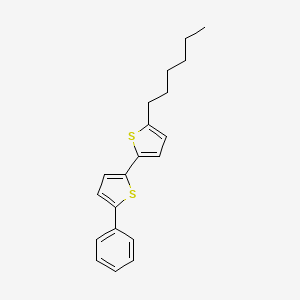
![2-(4-Methylphenyl)-5-[2-(4-methylphenyl)-2-nitroethenyl]furan](/img/structure/B12615696.png)
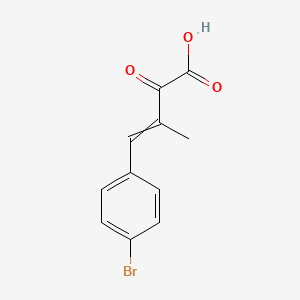

![2,2'-Di-tert-butyl-5,5'-dimethyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B12615714.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)
